Ganhuangenin
Overview
Description
Ganhuangenin is a flavonoid derived from the root of gansuhuangqin (Scutellaria rehderiana) and possesses antioxidative properties . It belongs to the class of organic compounds known as 8-O-methylated flavonoids, which are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone .
Molecular Structure Analysis
The chemical formula of Ganhuangenin is C17H14O8, with an exact mass of 346.07 and a molecular weight of 346.290 . The IUPAC/Chemical Name is 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one .Scientific Research Applications
Antioxidative Effects
Ganhuangenin, isolated from Scutellaria baicalensis Georgi, has demonstrated significant antioxidative effects against lipid peroxidation. Studies reveal that ganhuangenin effectively suppresses the formation of phosphatidylcholine hydroperoxide (PCOOH) in liver, lung, and kidney tissues when initiated by peroxyl-generating oxidants. Its antioxidative potency surpasses that of α-tocopherol, highlighting its powerful role in preventing oxidative stress and lipid peroxidation (Lim et al., 1999).
Immunomodulatory and Anti-inflammatory Properties
Further research on ganhuangenin has identified its capacity to modulate immune responses and inflammation. Specifically, it has been shown to inhibit immunoglobulin E (IgE) production, histamine release, and leukotriene B4 (LTB4) levels in cells isolated from Sprague-Dawley rats. These actions suggest a potential for ganhuangenin in managing type I allergic reactions and related inflammatory conditions (Lim, 2002).
Role in Traditional Chinese Medicine
Ganhuangenin is also a component of traditional Chinese herbal medicine, contributing to the therapeutic effects of Penthorum chinense Pursh (ganhuangcao). This herb is used for the prevention and treatment of liver diseases, including hepatitis and alcoholic liver damage. The bioactive compounds in P. chinense, such as flavonoids and phenols, are believed to underpin its liver protective effects through antioxidation, reduction of key enzyme levels, inhibition of hepatitis B virus DNA replication, and promotion of bile secretion (Wang et al., 2015).
Potential Antiviral Applications
In the context of the COVID-19 pandemic, traditional Chinese medicine, including herbs containing ganhuangenin, has been explored for its potential to treat viral infections. A data-driven approach identified classical Chinese medicine prescriptions potentially useful against COVID-19. Ganhuangenin-containing herbs were among those evaluated for their ability to interact with viral targets and influence immune and inflammatory responses, showcasing the adaptability of traditional medicine to modern health challenges (Ren et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJPTACQDZPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239031 | |
Record name | Ganhuangenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganhuangenin | |
CAS RN |
92519-91-0 | |
Record name | Ganhuangenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganhuangenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.